ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate is a complex chemical compound characterized by the presence of multiple functional groups including an ethyl ester, a piperazine ring, and a benzothiazole moiety. This compound has garnered interest for its diverse applications in various fields of scientific research, particularly in medicinal chemistry, due to its unique structural components which may lend to various bioactivities.
Preparation Methods
Synthetic Routes
The synthesis of ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions:
Initial Formation: : A reaction between ethyl azetidine-3-carboxylate and 4-(trifluoromethyl)-1,3-benzothiazol-2-amine under suitable conditions to form the intermediate.
Coupling Reaction: : The intermediate is then reacted with piperazine-1-carboxylate to form the desired product.
Industrial Production Methods
Industrial production may use optimized versions of these steps to enhance yield and purity. Techniques such as catalytic hydrogenation, selective crystallization, and automated synthesis machines could be employed to improve the process efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often facilitated by agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: : Reduction reactions could involve agents like lithium aluminum hydride, leading to the reduction of specific functional groups.
Substitution: : The benzothiazole ring allows for various substitution reactions, often using halides or other electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, Potassium permanganate.
Reduction: : Lithium aluminum hydride, Sodium borohydride.
Substitution: : Halides, Electrophilic aromatic substitution reagents.
Major Products
Oxidation: : Formation of corresponding acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Various substituted benzothiazoles and azetidines.
Scientific Research Applications
Chemistry
Used in the synthesis of complex organic molecules.
As a building block in combinatorial chemistry.
Biology
Studied for its potential interactions with biological macromolecules.
Applications in bioconjugation techniques.
Medicine
Investigated for its potential as a pharmaceutical intermediate.
Possible uses in the development of drugs targeting specific enzymes or receptors.
Industry
Applications in the design of specialty chemicals and materials.
Used in the development of agrochemicals due to its structural diversity.
Mechanism of Action
The mechanism of action for ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate often involves the interaction with molecular targets such as enzymes or receptors. The benzothiazole ring, known for its bioactive properties, can interact with biological targets by mimicking substrates or inhibitors, thus modulating their activity. The piperazine moiety could enhance the binding affinity to these targets through hydrogen bonding and Van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{1-[4-(chloromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate
Ethyl 4-{1-[4-(methyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate is unique due to the trifluoromethyl group, which imparts significant electron-withdrawing properties, potentially increasing the compound's reactivity and bioavailability compared to its counterparts with different substituents. This structural feature can influence the compound's interaction with enzymes or receptors, thus affecting its biological activity and therapeutic potential.
Biological Activity
Ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate, commonly referred to by its IUPAC name, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The compound's molecular formula is C15H16F3N3O2S with a molecular weight of 359.4 g/mol. The structure features a piperazine moiety linked to a benzothiazole ring substituted with a trifluoromethyl group, which is significant for its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆F₃N₃O₂S |
Molecular Weight | 359.4 g/mol |
CAS Number | 1396773-66-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the trifluoromethyl group enhances lipophilicity and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 µM, indicating its potential role as an anti-tubercular agent .
The biological activity is believed to stem from the compound's ability to inhibit specific enzymatic pathways crucial for microbial survival. The presence of the benzothiazole moiety is particularly important as it interacts with various biological targets.
Cytotoxicity Studies
In vitro cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that many derivatives of this compound exhibit low toxicity, making them suitable candidates for further pharmacological development .
Study on Anti-Tubercular Activity
A study conducted on various substituted piperazine derivatives demonstrated that compounds with structural similarities to this compound exhibited promising anti-tubercular effects. The most active compounds were evaluated for both efficacy and safety, showing IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .
Enzyme Inhibition Studies
Research exploring the inhibitory effects on tyrosinase enzyme activity indicated that related compounds could modulate enzymatic functions involved in melanin production, suggesting potential applications in dermatological therapies .
Properties
IUPAC Name |
ethyl 4-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c1-2-29-18(28)25-8-6-24(7-9-25)16(27)12-10-26(11-12)17-23-15-13(19(20,21)22)4-3-5-14(15)30-17/h3-5,12H,2,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXWYXHBZDKSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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